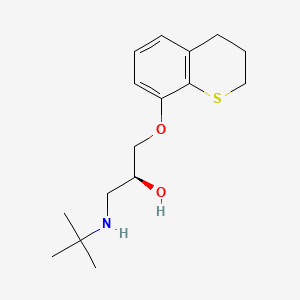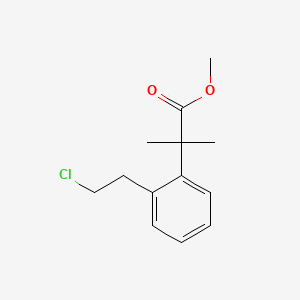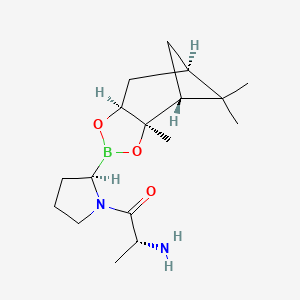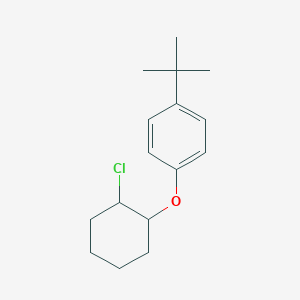![molecular formula C12H28O3Si B13839698 2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol is an organic compound with the molecular formula C8H20O2Si. It is a clear, colorless to almost colorless liquid that is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to protect hydroxyl groups during multi-step synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyl(dimethyl)silyl group is highly stable and resistant to hydrolysis, making it an effective protecting group in organic synthesis . The compound can be deprotected under acidic or basic conditions, allowing for the selective removal of the silyl group and regeneration of the hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[tert-Butyldimethylsilyl]oxyethanol
- 3-[[tert-Butyldimethylsilyl]oxy]-propanol
- 2-tert-Butyldimethylsiloxybut-3-yne
Uniqueness
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol is unique due to its specific structure, which provides enhanced stability and reactivity compared to other silyl ethers. Its ability to protect hydroxyl groups under a wide range of conditions makes it a valuable reagent in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C12H28O3Si |
|---|---|
Molekulargewicht |
248.43 g/mol |
IUPAC-Name |
2-[3-[tert-butyl(dimethyl)silyl]oxybutoxy]ethanol |
InChI |
InChI=1S/C12H28O3Si/c1-11(7-9-14-10-8-13)15-16(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3 |
InChI-Schlüssel |
WMHOTDBJWXFELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOCCO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)


![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)



![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)


